3-Hydroxy-5-methanesulfonyl-1,2-thiazole-4-carbonitrile
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Overview
Description
3-Hydroxy-5-methanesulfonyl-1,2-thiazole-4-carbonitrile is a heterocyclic compound with the molecular formula C5H4N2O3S2 and a molecular weight of 204.23 g/mol . This compound is known for its unique structural features, which include a thiazole ring substituted with hydroxy, methanesulfonyl, and carbonitrile groups.
Preparation Methods
The synthesis of 3-Hydroxy-5-methanesulfonyl-1,2-thiazole-4-carbonitrile involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of sulfur-containing reagents and nitriles, followed by oxidation to introduce the methanesulfonyl group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
3-Hydroxy-5-methanesulfonyl-1,2-thiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The hydroxy, methanesulfonyl, and carbonitrile groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Hydroxy-5-methanesulfonyl-1,2-thiazole-4-carbonitrile has been widely studied for its applications in various scientific fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methanesulfonyl-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Hydroxy-5-methanesulfonyl-1,2-thiazole-4-carbonitrile can be compared with other similar compounds, such as:
3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile: This compound has a similar structure but with a methylsulfanyl group instead of a methanesulfonyl group.
3-Hydroxy-5-(methylsulfonyl)-4-isothiazolecarbonitrile: Another structurally related compound with slight variations in the substitution pattern. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-methylsulfonyl-3-oxo-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3S2/c1-12(9,10)5-3(2-6)4(8)7-11-5/h1H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVHLHGFFRDDRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=O)NS1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25629-56-5 |
Source
|
Record name | 3-hydroxy-5-methanesulfonyl-1,2-thiazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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